![molecular formula C17H18BrNO B5885118 1-(4-bromophenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5885118.png)
1-(4-bromophenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one, commonly known as Ro 60-0175, is a synthetic compound that belongs to the family of indole derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
Ro 60-0175 exerts its pharmacological effects by inhibiting the activity of the enzyme monoamine oxidase (MAO). MAO is responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in the levels of these neurotransmitters, which results in the modulation of various physiological functions.
Biochemical and Physiological Effects:
Ro 60-0175 has been shown to exhibit antioxidant properties by reducing the levels of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It also exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Ro 60-0175 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
Ro 60-0175 has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its limitations include its relatively low potency and selectivity for MAO inhibition compared to other MAO inhibitors.
Future Directions
For research could include the synthesis of analogs with improved potency and selectivity, investigation of its use in combination therapy, and evaluation of its safety and efficacy in preclinical and clinical studies.
Synthesis Methods
Ro 60-0175 can be synthesized using a multistep reaction from commercially available starting materials. The synthesis involves the reaction of 4-bromoaniline with 2,6,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid anhydride in the presence of a base to form the intermediate 1-(4-bromophenyl)-2,6,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid. This intermediate is then cyclized using trifluoroacetic acid to obtain Ro 60-0175.
Scientific Research Applications
Ro 60-0175 has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Ro 60-0175 has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
properties
IUPAC Name |
1-(4-bromophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-11-8-14-15(9-17(2,3)10-16(14)20)19(11)13-6-4-12(18)5-7-13/h4-8H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKAJIOIKUKCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)Br)CC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.